6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0867593
InChI: InChI=1S/C16H11ClN4S/c1-10-5-7-11(8-6-10)14-18-19-16-21(14)20-15(22-16)12-3-2-4-13(17)9-12/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl
Molecular Formula: C16H11ClN4S
Molecular Weight: 326.8 g/mol

6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC0867593

Molecular Formula: C16H11ClN4S

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C16H11ClN4S
Molecular Weight 326.8 g/mol
IUPAC Name 6-(3-chlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H11ClN4S/c1-10-5-7-11(8-6-10)14-18-19-16-21(14)20-15(22-16)12-3-2-4-13(17)9-12/h2-9H,1H3
Standard InChI Key CUDFDLQHCAIDMK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator